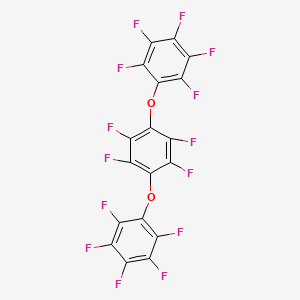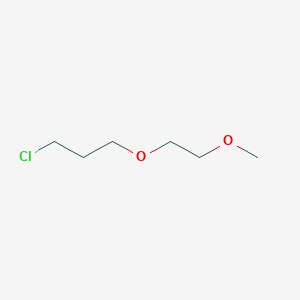![molecular formula C13H18F2N2O B12083729 3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)
3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline typically involves the following steps:
Formation of the aniline core: This can be achieved through the nitration of an aromatic compound followed by reduction.
Introduction of the difluoromethyl group: This can be done using difluoromethylating agents such as difluoromethyl iodide.
Attachment of the piperidine ring: This step involves the nucleophilic substitution of the aniline with a piperidine derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution may introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Application in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group and piperidine ring may enhance its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Difluoromethyl)aniline: Lacks the piperidine ring, which may affect its biological activity.
3-(Trifluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline: The trifluoromethyl group may impart different chemical properties compared to the difluoromethyl group.
Uniqueness
3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline is unique due to the combination of the difluoromethyl group and the piperidine ring, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H18F2N2O |
|---|---|
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-4-(1-methylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C13H18F2N2O/c1-17-6-4-10(5-7-17)18-12-3-2-9(16)8-11(12)13(14)15/h2-3,8,10,13H,4-7,16H2,1H3 |
Clave InChI |
RQZUSJJSSRCAPY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)






![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)


![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)



